molecular formula C13H14N2O2S B3095529 Ethyl 2-o-toluidinothiazole-4-carboxylate CAS No. 126533-64-0

Ethyl 2-o-toluidinothiazole-4-carboxylate

Cat. No. B3095529
M. Wt: 262.33 g/mol
InChI Key: WSMCCGNUWBZULL-UHFFFAOYSA-N
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Patent
US04933355

Procedure details

Following a procedure similar to that described in Preparation 42, the desired compound was prepared from 20 g of o-tolylthiourea, 23 g of ethyl bromopyruvate and 200 ml of giving the desired compound as pale yellow prismatic crystals having the following physical properties.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:10])=[S:9].Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[C:1]1([CH3:11])[C:2]([NH:7][C:8]2[S:9][CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:10]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(=S)N)C
Name
Quantity
23 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described in Preparation 42

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)NC=1SC=C(N1)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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